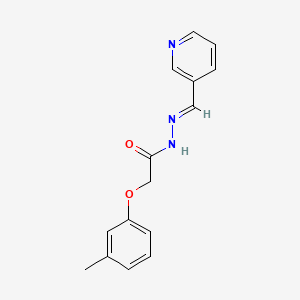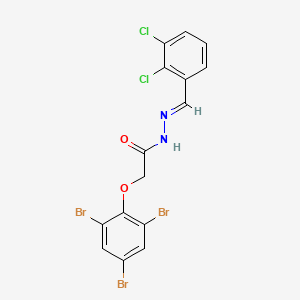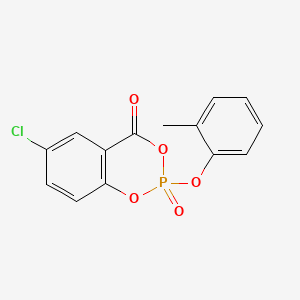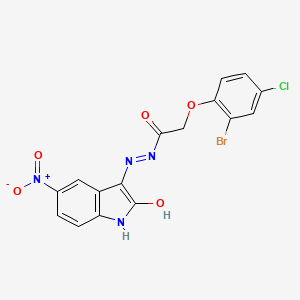![molecular formula C21H14BrN3O5 B3856321 4-[2-(3-nitrobenzoyl)carbonohydrazonoyl]phenyl 4-bromobenzoate](/img/structure/B3856321.png)
4-[2-(3-nitrobenzoyl)carbonohydrazonoyl]phenyl 4-bromobenzoate
Overview
Description
4-[2-(3-nitrobenzoyl)carbonohydrazonoyl]phenyl 4-bromobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NBCB and has been extensively studied for its synthesis, mechanism of action, and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of NBCB is not fully understood. However, it has been proposed that NBCB exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs leads to the upregulation of genes involved in apoptosis and cell cycle arrest, resulting in the death of cancer cells.
Biochemical and physiological effects:
NBCB has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of HDACs, leading to the upregulation of genes involved in apoptosis and cell cycle arrest. NBCB has also been found to induce the expression of p21, a protein that plays a crucial role in the regulation of the cell cycle. In addition, NBCB has been found to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an antimetastatic agent.
Advantages and Limitations for Lab Experiments
NBCB has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cells and tissues, making it a useful tool for studying intracellular processes. NBCB also has high specificity and affinity for its target proteins, making it a useful probe for studying protein function. However, NBCB has some limitations for use in lab experiments. It is a toxic compound that requires careful handling and disposal. In addition, NBCB has limited solubility in aqueous solutions, which can make it difficult to work with in certain assays.
Future Directions
There are several future directions for the study of NBCB. One area of interest is the development of NBCB derivatives with improved anticancer activity and selectivity. Another area of interest is the study of NBCB in combination with other anticancer agents to improve efficacy and reduce toxicity. In addition, the use of NBCB as a tool for studying protein-ligand interactions and protein function in vivo is an area of potential future research. Finally, the development of novel materials based on NBCB is an area of interest in material science.
Scientific Research Applications
NBCB has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, NBCB has shown promising results as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In biochemistry, NBCB has been used as a tool to study protein-ligand interactions. It has been found to bind to proteins with high affinity and specificity, making it a useful probe for studying protein function. In material science, NBCB has been used as a building block for the synthesis of novel materials with unique properties.
Properties
IUPAC Name |
[4-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3O5/c22-17-8-6-15(7-9-17)21(27)30-19-10-4-14(5-11-19)13-23-24-20(26)16-2-1-3-18(12-16)25(28)29/h1-13H,(H,24,26)/b23-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZHQHIEFARCFY-YDZHTSKRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-nitro-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboximidamide](/img/structure/B3856245.png)
![N-(2-methylphenyl)-4-[2-(3-nitrobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B3856249.png)



![6-{[(4-bromophenyl)sulfonyl]amino}hexanoic acid](/img/structure/B3856279.png)
![2-({2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]hydrazino}carbonyl)-6-nitrobenzoic acid](/img/structure/B3856287.png)


![ethyl cyano[(2-methyl-4-nitrophenyl)hydrazono]acetate](/img/structure/B3856327.png)
![methyl (2S,4R)-4-{[3-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoyl]amino}-1-methylpyrrolidine-2-carboxylate](/img/structure/B3856342.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-nitrobenzamide](/img/structure/B3856349.png)
![1-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B3856363.png)
